

Application Notes and Protocols for RU 35929 in Animal Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

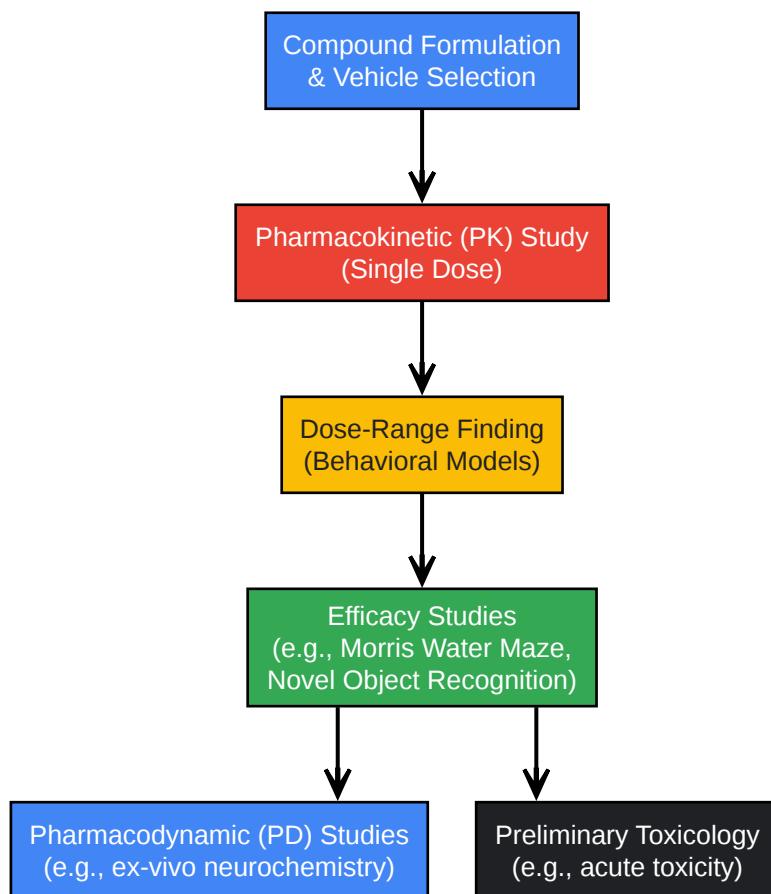
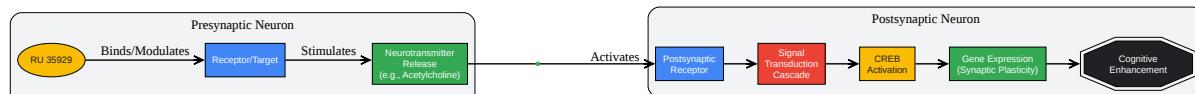
Compound Name: RU 35929

Cat. No.: B15553564

[Get Quote](#)

To the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for in-vivo animal study data, including specific dosages, experimental protocols, and pharmacokinetic profiles for the compound **RU 35929** (also known as (\pm) -1-benzenesulfonyl-5-ethoxypirrolidin-2-one; CAS No. 111711-47-8), have not yielded specific, replicable experimental parameters from published literature. The information available primarily identifies **RU 35929** as a nootropic and chiral antiamnesic agent, largely referencing it within chemical patents and molecular modeling studies.



Therefore, the following application notes and protocols are presented as a generalized framework based on common practices for preclinical evaluation of nootropic agents in animal models. These are not based on established, published dosages for **RU 35929** and must be adapted and optimized by researchers through rigorous dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Compound Information

Identifier	Value
Compound Name	RU 35929
IUPAC Name	(±)-1-benzenesulfonyl-5-ethoxypirrolidin-2-one
CAS Number	111711-47-8
Molecular Formula	C ₁₂ H ₁₅ NO ₄ S
Molecular Weight	269.32 g/mol
Class	Nootropic, Antiamnesic Agent

Proposed Mechanism of Action (Hypothetical)

While the precise mechanism of action for **RU 35929** is not well-documented in publicly available literature, its classification as a nootropic suggests potential interaction with neurotransmitter systems involved in learning and memory, such as the cholinergic or glutamatergic pathways. It may also influence neurotrophic factor expression or exhibit neuroprotective properties. The following diagram illustrates a hypothetical signaling pathway for a generic nootropic agent aimed at enhancing cognitive function.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols for RU 35929 in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15553564#ru-35929-dosage-for-animal-studies\]](https://www.benchchem.com/product/b15553564#ru-35929-dosage-for-animal-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com